molecular formula C17H19FN4O3 B12237395 7-Fluoro-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinazoline

7-Fluoro-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinazoline

Cat. No.: B12237395
M. Wt: 346.36 g/mol
InChI Key: LFAGCTOHPYZBDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinazoline is a synthetic organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of a fluorine atom at the 7th position and a morpholine-4-carbonyl group at the 4th position of the quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinazoline typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid derivatives with formamide or formic acid under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Morpholine-4-carbonyl Group: The morpholine-4-carbonyl group can be attached through a nucleophilic substitution reaction. This involves reacting the quinazoline derivative with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of N-oxide derivatives

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted quinazoline derivatives

Scientific Research Applications

7-Fluoro-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinazoline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, which can be useful in cancer therapy.

    Biological Research: It is used as a probe to study cellular signaling pathways and protein interactions.

    Pharmaceutical Development: The compound serves as a lead molecule for the development of new drugs targeting specific enzymes or receptors.

    Industrial Applications: It can be used in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of 7-Fluoro-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinazoline involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor in cancer therapy.

    Erlotinib: A quinazoline-based drug that targets EGFR and is used in the treatment of non-small cell lung cancer.

Uniqueness

7-Fluoro-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinazoline is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activity. The presence of the morpholine-4-carbonyl group enhances its solubility and bioavailability, making it a promising candidate for further drug development.

Properties

Molecular Formula

C17H19FN4O3

Molecular Weight

346.36 g/mol

IUPAC Name

[4-(7-fluoroquinazolin-4-yl)morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C17H19FN4O3/c18-12-1-2-13-14(9-12)19-11-20-16(13)22-5-8-25-15(10-22)17(23)21-3-6-24-7-4-21/h1-2,9,11,15H,3-8,10H2

InChI Key

LFAGCTOHPYZBDQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CN(CCO2)C3=NC=NC4=C3C=CC(=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.